(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride
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Overview
Description
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a butan-1-amine backbone. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(4-Fluorophenyl)butan-1-amine.
Amine Formation: The amine group is introduced via reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves converting the free base amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum efficiency.
Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
(S)-1-(4-Chlorophenyl)butan-1-amine Hydrochloride: Similar structure but with a chlorine atom instead of fluorine, which may alter its pharmacological profile.
(S)-1-(4-Bromophenyl)butan-1-amine Hydrochloride: Bromine substitution can lead to different reactivity and biological activity.
(S)-1-(4-Methylphenyl)butan-1-amine Hydrochloride: The presence of a methyl group instead of fluorine can significantly change its chemical and biological properties.
Uniqueness: (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and influence its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTHHMQMMDZLCD-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704218 |
Source
|
Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269478-85-4 |
Source
|
Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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